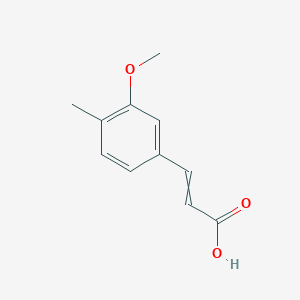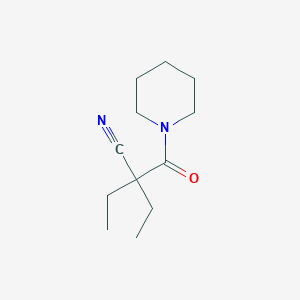
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- is a chiral amide derivative of tert-leucine, an amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- can be synthesized through the reaction of (S)-tert-leucine with tert-butylamine. The reaction typically involves the activation of the carboxyl group of (S)-tert-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding oxoamides.
Reduction: The amide can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxoamides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides with various functional groups.
Aplicaciones Científicas De Investigación
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and steric interactions. The chiral center of the compound plays a crucial role in its ability to induce chirality in target molecules, making it valuable in asymmetric synthesis. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
®-N-tert-butyl-tert-leucinamide: The enantiomer of Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- with similar chemical properties but different chiral orientation.
N-tert-butyl-leucinamide: A non-chiral analogue with similar functional groups but lacking chirality.
N-tert-butyl-glycinamide: A structurally similar compound with a different amino acid backbone.
Uniqueness
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- is unique due to its chiral nature, which makes it particularly valuable in asymmetric synthesis. Its ability to induce chirality in target molecules sets it apart from non-chiral analogues and other similar compounds.
Propiedades
Fórmula molecular |
C10H22N2O |
|---|---|
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-tert-butyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C10H22N2O/c1-9(2,3)7(11)8(13)12-10(4,5)6/h7H,11H2,1-6H3,(H,12,13)/t7-/m1/s1 |
Clave InChI |
TWUHFKSVAAVHMT-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)NC(C)(C)C)N |
SMILES canónico |
CC(C)(C)C(C(=O)NC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclopropanamine, 1-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B8618781.png)
![2,3-dimethyl-7-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8618796.png)

![2-fluoro-4-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B8618807.png)

![2-(5-Methoxybenzo[b]furan-3-yl)acetonitrile](/img/structure/B8618826.png)






